Cas no 212709-11-0 ([5,7'-Bi-4aH-xanthene]-4a,4'a-dicarboxylicacid,4-(acetyloxy)-2,2',3,3',4,4',9,9'-octahydro-1,1',4',8,8'-pentahydroxy-3,6'-dimethyl-9,9'-dioxo-,4a,4'a-dimethyl ester, (3S,4S,4'S,4aR,4'aR)-)
![[5,7'-Bi-4aH-xanthene]-4a,4'a-dicarboxylicacid,4-(acetyloxy)-2,2',3,3',4,4',9,9'-octahydro-1,1',4',8,8'-pentahydroxy-3,6'-dimethyl-9,9'-dioxo-,4a,4'a-dimethyl ester, (3S,4S,4'S,4aR,4'aR)- structure](https://it.kuujia.com/scimg/cas/212709-11-0x500.png)
212709-11-0 structure
Nome del prodotto:[5,7'-Bi-4aH-xanthene]-4a,4'a-dicarboxylicacid,4-(acetyloxy)-2,2',3,3',4,4',9,9'-octahydro-1,1',4',8,8'-pentahydroxy-3,6'-dimethyl-9,9'-dioxo-,4a,4'a-dimethyl ester, (3S,4S,4'S,4aR,4'aR)-
[5,7'-Bi-4aH-xanthene]-4a,4'a-dicarboxylicacid,4-(acetyloxy)-2,2',3,3',4,4',9,9'-octahydro-1,1',4',8,8'-pentahydroxy-3,6'-dimethyl-9,9'-dioxo-,4a,4'a-dimethyl ester, (3S,4S,4'S,4aR,4'aR)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- [5,7'-Bi-4aH-xanthene]-4a,4'a-dicarboxylicacid,4-(acetyloxy)-2,2',3,3',4,4',9,9'-octahydro-1,1',4',8,8'-pentahydroxy-3,6'-dimethyl-9,9'-dioxo-,4a,4'a-dimethyl ester, (3S,4S,4'S,4aR,4'aR)-
- [5,7'-Bi-4aH-xanthene]-4a,4'a-dicarboxylicacid,4-(acetyloxy)-2,2',3,3',4,4',9,9'-octahydro-1,1',4',8,8'-pentahydroxy-3,6'-dim
- NEOSARTORIN
- [5,7'-Bi-4aH-xanthene]-4a,4'a-dicarboxylicacid,4-(acetyloxy)-2,2',3,3',4,4',9,9'-octahydro-1,1',4',8,8'-pentahydroxy-3,6'-dimethyl-9,9'-dioxo-,dimethyl ester, (3S,4S,4'S,4aR,4'aR)- (9CI)
- 212709-11-0
- CHEBI:215991
- NCGC00180672-01
- AKOS030213208
- MEGxm0_000142
- ACon1_001282
- methyl (4S,4aR)-7-[(5S,6S,10aR)-5-acetyloxy-1,9-dihydroxy-10a-methoxycarbonyl-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-4-yl]-4,8,9-trihydroxy-6-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate
- (-)-Neosartorin
-
- Inchi: InChI=1S/C34H32O15/c1-12-11-19-23(28(42)24-17(37)8-9-20(39)33(24,48-19)31(43)45-4)26(40)21(12)15-6-7-16(36)22-27(41)25-18(38)10-13(2)30(47-14(3)35)34(25,32(44)46-5)49-29(15)22/h6-7,11,13,20,30,36-40H,8-10H2,1-5H3/t13-,20-,30-,33-,34+/m0/s1
- Chiave InChI: YUNGLUVSQVBKQB-NCMNGAEISA-N
- Sorrisi: COC([C@]12[C@@H](OC(C)=O)[C@@H](C)CC(O)=C1C(=O)C1=C(C(C3C(O)=C4C(C5[C@@](C(OC)=O)(OC4=CC=3C)[C@@H](O)CCC=5O)=O)=CC=C1O)O2)=O
Proprietà calcolate
- Massa esatta: 680.17400
- Massa monoisotopica: 680.174
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 15
- Conta atomi pesanti: 49
- Conta legami ruotabili: 7
- Complessità: 1520
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 233A^2
Proprietà sperimentali
- PSA: 232.65000
- LogP: 2.79740
[5,7'-Bi-4aH-xanthene]-4a,4'a-dicarboxylicacid,4-(acetyloxy)-2,2',3,3',4,4',9,9'-octahydro-1,1',4',8,8'-pentahydroxy-3,6'-dimethyl-9,9'-dioxo-,4a,4'a-dimethyl ester, (3S,4S,4'S,4aR,4'aR)- Letteratura correlata
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Sakandar Rauf,Chris Abell,David Klenerman Chem. Commun., 2006, 1721-1723
212709-11-0 ([5,7'-Bi-4aH-xanthene]-4a,4'a-dicarboxylicacid,4-(acetyloxy)-2,2',3,3',4,4',9,9'-octahydro-1,1',4',8,8'-pentahydroxy-3,6'-dimethyl-9,9'-dioxo-,4a,4'a-dimethyl ester, (3S,4S,4'S,4aR,4'aR)-) Prodotti correlati
- 1868942-30-6(3-[4-(Propan-2-yl)cyclohexyl]prop-2-enoic acid)
- 1807057-91-5(1-(2-Bromo-6-mercaptophenyl)-3-chloropropan-1-one)
- 1805415-15-9(3-(Difluoromethyl)-6-iodo-2-methylpyridine-5-carboxaldehyde)
- 2137779-78-1(4-Oxazolecarboxylic acid, 5-[(phenylamino)methyl]-)
- 2229627-91-0(2,2,2-trifluoro-1-(4-nitro-1H-pyrazol-3-yl)ethan-1-amine)
- 2418706-00-8(N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)-2-thiophenepropanamide)
- 893657-68-6((2E)-3-(furan-2-yl)-N-{4-(4-methoxyphenyl)oxan-4-ylmethyl}prop-2-enamide)
- 28614-26-8(2-(4-methylpiperazin-1-yl)quinoline)
- 1935449-49-2(1-(2-Methanesulfinylethyl)-4-methyl-1H-pyrazol-3-amine)
- 225505-12-4(Praseodymium bromide(PrBr3), hydrate (9CI))
Fornitori consigliati
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
